Trinitroacetonitrile
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Overview
Description
Trinitroacetonitrile, with the molecular formula C₂N₄O₆ , is a highly nitrated organic compoundThe compound is characterized by the presence of three nitro groups attached to an acetonitrile backbone, making it a powerful nitrating agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trinitroacetonitrile can be synthesized through the nitration of acetonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The general reaction scheme is as follows:
CH₃CN+3HNO₃→C₂N₄O₆+3H₂O
Industrial Production Methods: Industrial production of this compound involves a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of continuous flow reactors and advanced cooling systems helps in managing the heat generated during the reaction .
Chemical Reactions Analysis
Types of Reactions: Trinitroacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trinitroacetic acid.
Reduction: Reduction of this compound can lead to the formation of less nitrated compounds.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Nucleophilic reagents like amines or thiols.
Major Products Formed:
Oxidation: Trinitroacetic acid.
Reduction: Dinitroacetonitrile or mononitroacetonitrile.
Substitution: Various substituted acetonitrile derivatives.
Scientific Research Applications
Trinitroacetonitrile has several applications in scientific research:
Chemistry: Used as a nitrating agent in organic synthesis.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of high-energy materials and explosives.
Mechanism of Action
The mechanism of action of trinitroacetonitrile involves the interaction of its nitro groups with various molecular targets. The compound can act as a nitrating agent, introducing nitro groups into other molecules. This process can alter the chemical and physical properties of the target molecules, leading to various effects. The pathways involved include electrophilic substitution and radical formation .
Comparison with Similar Compounds
Aminoacetonitrile: Contains an amino group instead of nitro groups.
Acetonitrile: The parent compound with no nitro groups.
Dinitroacetonitrile: Contains two nitro groups instead of three.
Comparison: Trinitroacetonitrile is unique due to its high degree of nitration, which imparts higher energy content and reactivity compared to its less nitrated counterparts. This makes it particularly useful in applications requiring high energy output, such as explosives and propellants .
Properties
CAS No. |
630-72-8 |
---|---|
Molecular Formula |
C2N4O6 |
Molecular Weight |
176.05 g/mol |
IUPAC Name |
2,2,2-trinitroacetonitrile |
InChI |
InChI=1S/C2N4O6/c3-1-2(4(7)8,5(9)10)6(11)12 |
InChI Key |
CPHSXUIZSJHWLU-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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